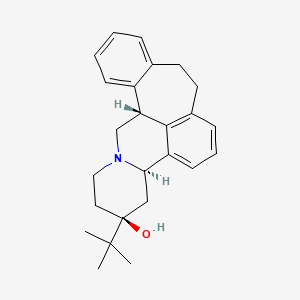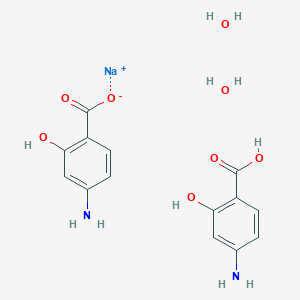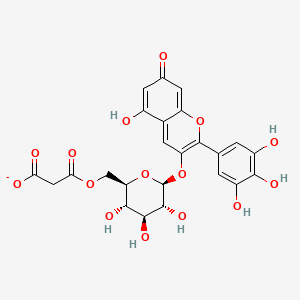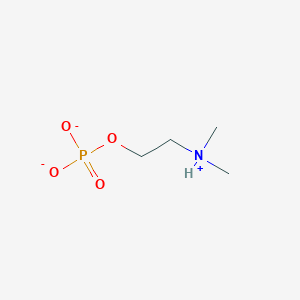
Streptomycin(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Streptomycin(3+) is trication of streptomycin arising from protonation of the guanidino and secondary amino groups. It is a conjugate acid of a streptomycin.
Scientific Research Applications
Melanogenesis and Antioxidant Status in Melanocytes
Streptomycin, an aminoglycoside antibiotic, has been studied for its effects on melanogenesis and the antioxidant defense system in human melanocytes. The research found that streptomycin induces a concentration-dependent loss in melanocyte viability, inhibits tyrosinase activity, reduces melanin content, and significantly alters the activity of cellular antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. These findings may explain the role of melanocytes and melanin in the ototoxic effects of aminoglycosides (Wrześniok et al., 2013).
Residue Determination in Honey
Streptomycin is used in apiculture to protect bees against diseases, and its residues in honey are a concern. A study developed and validated a liquid chromatography-tandem mass spectrometry method for determining streptomycin in honey. The method showed around 100% recovery of streptomycin from honey fortified at various levels, with a decision limit and detection capability of 3 microg/kg and 4.7 microg/kg, respectively (Granja et al., 2009).
Adsorption on Soil
Research on the adsorption of streptomycin on soil focused on the effects of pH and the presence of cations. The study indicated that the adsorption of streptomycin remained relatively constant at pH 3.5-8 and decreased at higher pH levels. The presence of cations like CaCl2, NaCl, and KCl increased the sorption of streptomycin, suggesting important environmental implications for streptomycin usage (Wang, Zhao, & Huang, 2014).
Biosensor Detection in Food
Streptomycin is widely used in animal husbandry, and its excessive presence in animal foods can pose health risks. Research into biosensors for rapid and accurate detection of streptomycin residues in food has been conducted. Aptamer-based optical and electrochemical biosensors have shown promise in this area, offering a reference for developing effective, simple, and sensitive streptomycin biosensors in the future (Haishuai et al., 2021).
Non-phytotoxic Zinc Nanoparticle Adjuvant for Streptomycin
A study introduced a non-phytotoxic zinc sulfide nanoparticle-based adjuvant to improve the rainfastness, UV-stability, and vascular mobility of streptomycin in agriculture. This novel adjuvant demonstrates enhanced properties for streptomycin application, showing potential for improved disease control in plants (Maxwell et al., 2020).
properties
Product Name |
Streptomycin(3+) |
|---|---|
Molecular Formula |
C21H42N7O12+3 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 |
InChI Key |
UCSJYZPVAKXKNQ-HZYVHMACSA-Q |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)
![1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine](/img/structure/B1261513.png)

![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)




![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)


![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)